

# A Technical Guide to Research-Grade N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: N-(3-(Dimethylamino)propyl)methacrylamide

Cat. No.: B1218489

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**N-(3-(Dimethylamino)propyl)methacrylamide**, commonly known as DMAPMA, is a functional monomer that has attracted considerable attention in the biomedical and material science fields. Its unique pH-responsive nature, coupled with its polymerizability, makes it a valuable building block for creating "smart" materials capable of responding to environmental stimuli. This guide provides an in-depth overview of research-grade DMAPMA, including its commercial suppliers, physicochemical properties, key applications in drug and gene delivery, and detailed experimental protocols for its polymerization.

## Commercial Suppliers and Product Specifications

Research-grade DMAPMA is available from several chemical suppliers. The quality and specifications, such as purity and the type of polymerization inhibitor used, are critical for reproducible experimental outcomes.

Supplier	Purity	CAS Number	Molecular Formula	Inhibitor	Notes
Sigma-Aldrich	99% <a href="#">[1]</a> <a href="#">[2]</a>	5205-93-6	C <sub>9</sub> H <sub>18</sub> N <sub>2</sub> O	~650ppm MEHQ <a href="#">[1]</a> <a href="#">[2]</a>	Widely cited in literature.
TCI America	>98.0% (GC)	3845-76-9	C <sub>8</sub> H <sub>16</sub> N <sub>2</sub> O <a href="#">[3]</a>	MEHQ	Note: CAS and Formula listed are for the acrylamide version.
Polysciences, Inc.	≥ 98.5% <a href="#">[4]</a>	5205-93-6	C <sub>9</sub> H <sub>18</sub> N <sub>2</sub> O	Not Specified	Marketed as a reactive cationic monomer. <a href="#">[4]</a>
Alfa Aesar	Not Specified	5205-93-6	C <sub>9</sub> H <sub>18</sub> N <sub>2</sub> O	Not Specified	Mentioned as a source in research papers. <a href="#">[5]</a>
Benchchem	>98% <a href="#">[6]</a>	5205-93-6	C <sub>9</sub> H <sub>18</sub> N <sub>2</sub> O	4-methoxyphenol (MEHQ) <a href="#">[6]</a>	Provides physical property data. <a href="#">[6]</a>
Lab Pro Inc.	Min. 98.0% (GC,T) <a href="#">[3]</a>	3845-76-9	C <sub>8</sub> H <sub>16</sub> N <sub>2</sub> O <a href="#">[3]</a>	MEHQ	Note: CAS and Formula listed are for the acrylamide version.

## Physicochemical Properties

The inherent properties of the DMAPMA monomer are fundamental to its behavior in polymerization reactions and the characteristics of the resulting polymers.

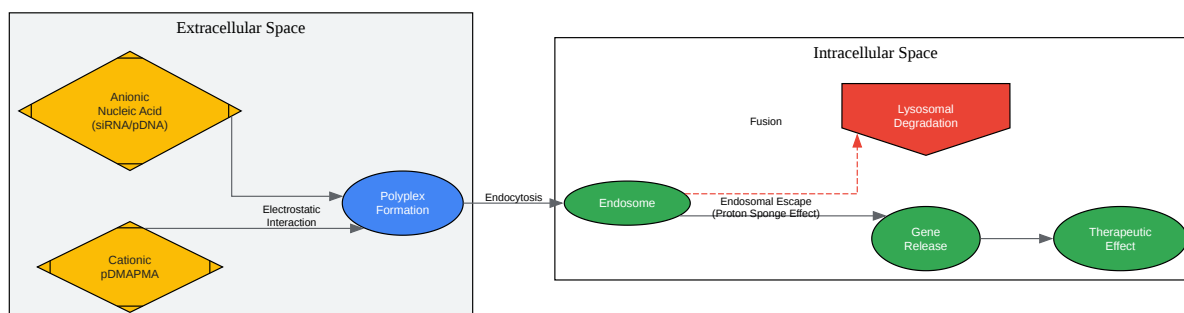
Property	Value
Molecular Weight	170.25 g/mol [7]
Appearance	Colorless to light yellow clear liquid[6]
Density	0.94 g/mL at 25 °C[1][2][6]
Boiling Point	134 °C at 2 mmHg[1][2][6]
Refractive Index	n <sub>20/D</sub> 1.479[1][2]
CAS Number	5205-93-6

## Core Applications and Mechanisms

The tertiary amine group in DMAPMA's structure is the key to its functionality, providing a site for pH-dependent protonation. This drives its primary applications in gene delivery and stimuli-responsive systems.

### Gene Delivery Systems

Polymers synthesized from DMAPMA (pDMAPMA) are cationic and can electrostatically interact with negatively charged nucleic acids, such as plasmid DNA (pDNA) or small interfering RNA (siRNA), to form nanoparticle complexes known as polyplexes.[6][8] These polyplexes protect the genetic material from degradation and facilitate its entry into cells.

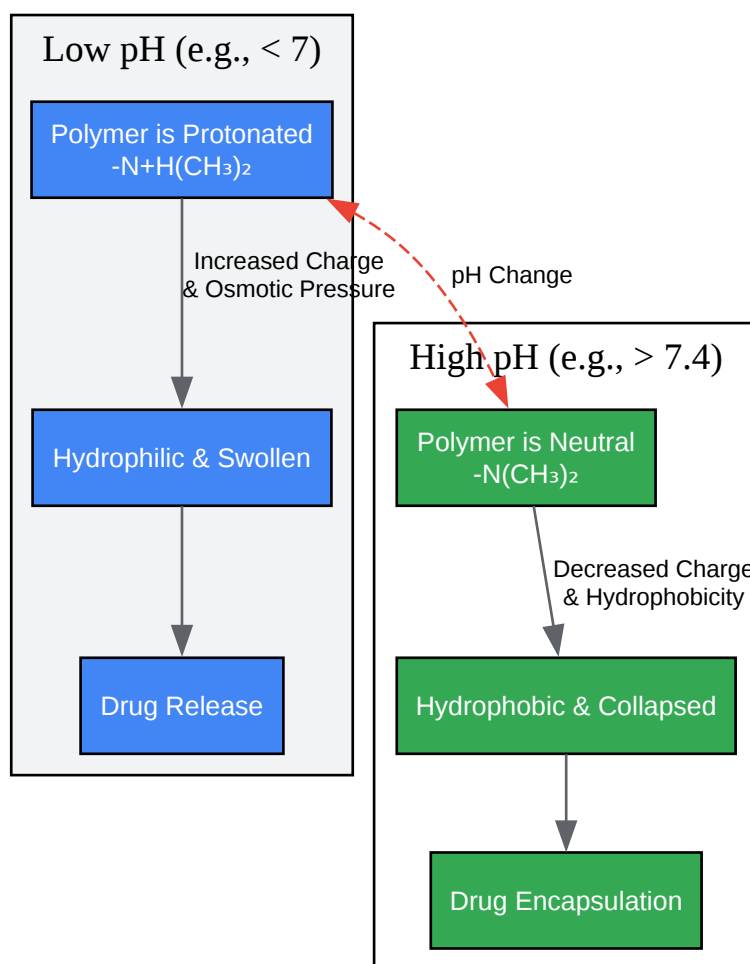


[Click to download full resolution via product page](#)

Caption: Workflow for pDMPMA-mediated gene delivery.

## pH-Responsive Drug Delivery

The dimethylamino group on DMAPMA has a pKa value that allows it to be protonated in acidic environments (e.g., within endosomes or tumor microenvironments) and deprotonated at physiological or basic pH. This reversible change in charge density causes hydrogels made from pDMPMA to swell or shrink, enabling the controlled release of an encapsulated drug.[6] Polymers of DMAPMA exhibit a lower critical solution temperature (LCST), with the phase separation temperature decreasing as the pH increases.[6][9]



[Click to download full resolution via product page](#)

Caption: pH-responsive behavior of pDMPMA hydrogels.

## Experimental Protocols

The polymerization of DMAPMA is commonly achieved through free radical or controlled radical techniques like Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization.

### Protocol 1: Free Radical Polymerization of pDMPMA

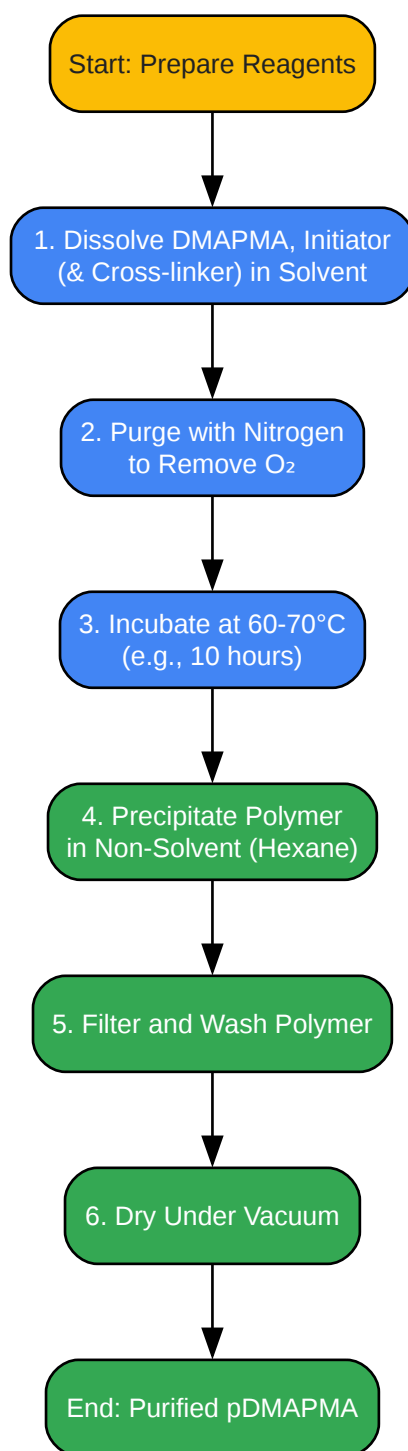
This method is straightforward for synthesizing pDMPMA, often used for creating hydrogels and basic polymer structures. The following protocol is adapted from methodologies described in the literature.<sup>[7][10]</sup>

Materials:

- **N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA)** monomer
- 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Potassium persulfate (KPS) as initiator
- N,N'-methylenebisacrylamide (BIS) as cross-linker (for hydrogels)[10]
- Ethanol or Deionized Water as solvent
- Nitrogen gas for purging
- Glass vial with a sealed cap

#### Methodology:

- **Monomer Solution:** In a glass vial, dissolve DMAPMA monomer (e.g.,  $5.5 \times 10^{-2}$  mol) and initiator (e.g., AIBN,  $5.5 \times 10^{-4}$  mol) in the chosen solvent (e.g., 5 mL ethanol).[7] For hydrogels, add the cross-linker (BIS) at this stage.
- **Inert Atmosphere:** Purge the solution with nitrogen gas for 15-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
- **Polymerization:** Seal the vial tightly and place it in a preheated oil bath or oven at the reaction temperature (e.g., 60 °C for AIBN).[7]
- **Reaction Time:** Allow the reaction to proceed for a set duration, typically several hours (e.g., 10 hours).[7] The solution will become more viscous as the polymer forms.
- **Isolation:** After polymerization, cool the reaction to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., cold hexane).
- **Purification:** Collect the precipitated polymer by filtration and wash it several times with the non-solvent to remove unreacted monomer and initiator.
- **Drying:** Dry the purified polymer in a vacuum oven at a low temperature until a constant weight is achieved.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for free radical polymerization.

## Protocol 2: RAFT Polymerization of pDMAPMA

RAFT polymerization allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions, which is crucial for advanced applications.<sup>[6]</sup> The following is a representative protocol based on published studies.<sup>[11]</sup>

#### Materials:

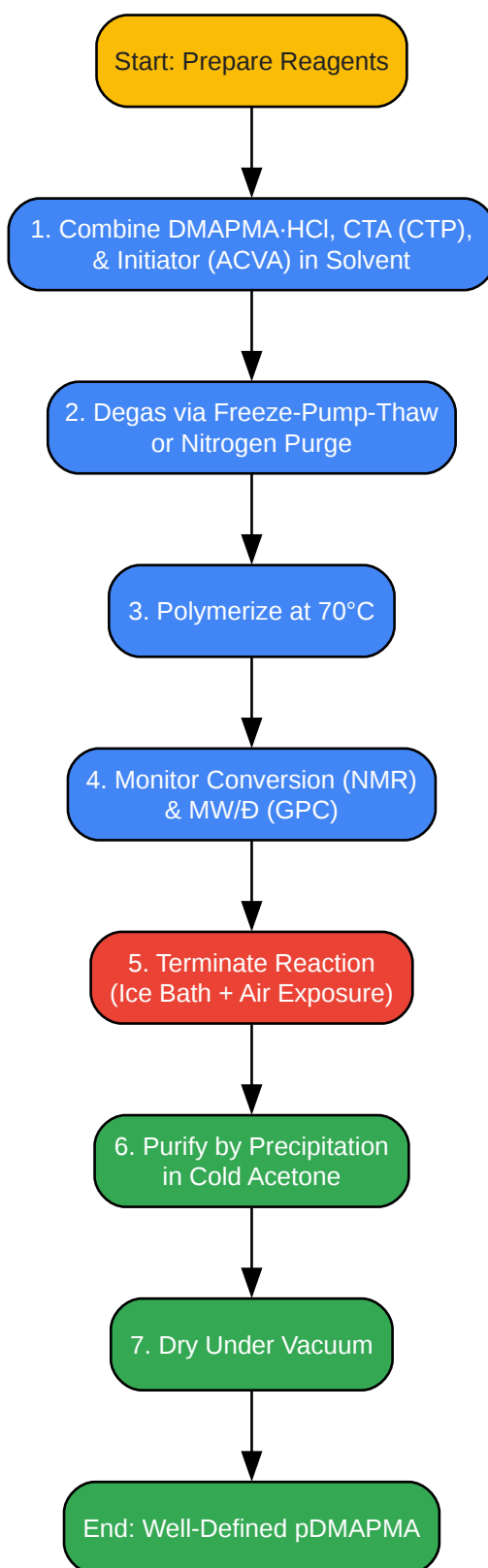
- N-[3-(dimethylamino)propyl]methacrylamide hydrochloride (DMAPMA·HCl)
- 4,4'-Azobis(4-cyanovaleric acid) (ACVA) as initiator
- 4-Cyanopentanoic acid dithiobenzoate (CTP) as Chain Transfer Agent (CTA)
- Solvent: a mixture of water (acidic pH) and 2-propanol (e.g., 2:1 ratio)<sup>[11]</sup>
- Acetone for precipitation
- Nitrogen gas for purging

#### Methodology:

- Reagent Solution: Combine DMAPMA·HCl, ACVA, and the CTP chain transfer agent in a reaction flask. Add the solvent mixture (acidic water/2-propanol). The ratios will determine the target molecular weight.
- Degassing: Subject the mixture to several freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen. Alternatively, purge with nitrogen for at least 30 minutes.
- Polymerization: Immerse the sealed reaction flask in a thermostatically controlled oil bath set to the desired temperature (e.g., 70 °C).
- Monitoring: The reaction can be monitored by taking aliquots at timed intervals and analyzing them via <sup>1</sup>H NMR (to determine monomer conversion) and GPC (to track molecular weight and dispersity).
- Termination: After reaching the desired conversion, stop the reaction by quenching it in an ice bath and exposing it to air.



- Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold acetone.<sup>[11]</sup> The use of acidic media and precipitation in acetone helps retain the dithioester chain end groups.<sup>[11]</sup>
- Drying: Isolate the polymer via centrifugation or filtration and dry it under vacuum.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for RAFT polymerization.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. N-[3-(Dimethylamino)propyl]methacrylamide | Krackeler Scientific, Inc. [krackeler.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. labproinc.com [labproinc.com]
- 4. polysciences.com [polysciences.com]
- 5. Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO<sub>2</sub>-Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(3-(Dimethylamino)propyl)methacrylamide | 5205-93-6 | Benchchem [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved mechanical properties of antimicrobial poly(N-[3-(dimethylaminopropyl)]methacrylamide) hydrogels prepared by free radical polymerization in the presence of cetyltrimethylammonium bromide as a lyotropic liquid crystal template - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 11. Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [A Technical Guide to Research-Grade N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218489#commercial-suppliers-of-research-grade-n-3-dimethylamino-propyl-methacrylamide]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)